molecular formula C14H9NO B1586494 3-(3-Formylphenyl)benzonitrile CAS No. 400748-29-0

3-(3-Formylphenyl)benzonitrile

Cat. No. B1586494
M. Wt: 207.23 g/mol
InChI Key: USIJZLBTVWMYBG-UHFFFAOYSA-N
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Description

3-(3-Formylphenyl)benzonitrile is a chemical compound with the molecular formula C14H9NO and a molecular weight of 207.22700 . It is a solid substance with a melting point of 105-108ºC and a boiling point of 396.3ºC at 760 mmHg .


Molecular Structure Analysis

The molecular structure of benzonitrile derivatives can be studied using various techniques such as Density Functional Theory . Further structural analysis indicates that significant Coulombic interactions between the nitrile group and hydrogen atoms on adjacent molecules play a role in the formation of the antiparallel structures .


Chemical Reactions Analysis

The chemical reactions involving benzonitrile derivatives have been explored in several studies. For instance, the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most interesting and advantageous approaches . This reaction can be grouped into two-step and one-pot methods .


Physical And Chemical Properties Analysis

3-(3-Formylphenyl)benzonitrile is a solid substance with a density of 1.19 g/cm3 . It has a melting point of 105-108ºC and a boiling point of 396.3ºC at 760 mmHg .

Safety And Hazards

The safety data sheet for benzonitrile indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and has acute oral and dermal toxicity .

properties

IUPAC Name

3-(3-formylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO/c15-9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16/h1-8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIJZLBTVWMYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362630
Record name 3-(3-formylphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Formylphenyl)benzonitrile

CAS RN

400748-29-0
Record name 3-(3-formylphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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